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Compound of Interest

Compound Name: 3-[(Ethylamino)methyljphenol

Cat. No.: B1313040

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
[(Ethylamino)methyl]phenol (CAS No: 91239-98-4). Due to the limited availability of
experimentally derived spectra in public databases, this document focuses on predicted
spectroscopic data, characteristic spectral features based on the molecule's functional groups,
and detailed, generalized experimental protocols for the acquisition of such data. This guide is
intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology,
and drug development who are working with or synthesizing this compound.

Introduction

3-[(Ethylamino)methyl]phenol is a substituted phenol derivative containing a secondary
amine. Its structural features, combining a phenolic hydroxyl group and an ethylaminomethyl
substituent, make it a molecule of interest in medicinal chemistry and organic synthesis.
Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and
structure of synthesized 3-[(Ethylamino)methyl]phenol. This document outlines the expected
spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy (*H and 13C), and Mass Spectrometry (MS), and provides standardized protocols
for their determination.
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Molecular Structure and Properties

¢ I[UPAC Name: 3-[(Ethylamino)methyl]phenol

CAS Number: 91239-98-4

Molecular Formula: CoH13NO

Molecular Weight: 151.21 g/mol

InChl Key: TUMYKIYLRIVICV-UHFFFAOYSA-N

Spectroscopic Data

While experimental spectra for 3-[(Ethylamino)methyl]phenol are not widely available, the
following sections detail the predicted data and expected spectral characteristics based on its
chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of 3-[(Ethylamino)methyl]phenol is expected to show characteristic
absorption bands corresponding to its phenolic hydroxyl, secondary amine, and aromatic
functionalities.
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Functional Group

**Expected
Wavenumber Intensity Notes
(cm—l) *%

O-H stretch (Phenol)

Broadness is due to
3200-3600 Strong, Broad intermolecular
hydrogen bonding.

N-H stretch

(Secondary Amine)

May be a sharp peak,
sometimes obscured
by the broad O-H

stretch.

3300-3500 Moderate

Aromatic C-H stretch

Characteristic of
3000-3100 Moderate, Sharp hydrogens on the

benzene ring.

Aliphatic C-H stretch

From the ethyl and
2850-2960 Moderate
methyl groups.

C=C stretch

(Aromatic)

Multiple bands are
1500-1600 Moderate expected for the

benzene ring.

C-O stretch (Phenol) 1200-1260 Strong
C-N stretch 1020-1250 Moderate
The pattern can give
information about the
C-H out-of-plane bend  690-900 Strong

substitution on the

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons

and their neighboring environments.
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Expected Chemical

Proton Type Shift (5, ppm) Multiplicity Integration
Phenolic -OH 40-7.0 Singlet (broad) 1H
Aromatic Ar-H 6.5-75 Multiplet 4H
Methylene -CH2-N ~3.7 Singlet 2H
Amine -NH 1.0-3.0 Singlet (broad) 1H
Methylene -CH2-CHs ~2.6 Quartet 2H
Methyl -CHs ~1.1 Triplet 3H

Note: The chemical shifts for the -OH and -NH protons can vary significantly with solvent,

concentration, and temperature, and may exchange with D20.

The carbon NMR spectrum will indicate the number of unique carbon environments in the

molecule.

Carbon Type Expected Chemical Shift (o, ppm)
Aromatic C-O 150 - 160

Aromatic C (unsubstituted) 110-130

Aromatic C-C (substituted) 130 - 140

Methylene -CH2-N 45 - 55

Methylene -CH2-CHs 40 - 50

Methyl -CHs 10-20

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The following data is based on predicted values.
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lon Type Predicted m/z Notes

[M]*+ 151.10 Molecular lon

[M+H]* 152.11 Protonated Molecular lon
[M+Na]* 174.09 Sodium Adduct

Expected Fragmentation: The molecule is expected to fragment via benzylic cleavage to lose
the ethylamino group or parts of it, as well as through processes characteristic of phenols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy Protocol

e Sample Preparation:

o Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous
potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine,
homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a
hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the
sample and the crystal.

o Data Acquisition:

[¢]

Place the prepared sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

[e]

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

o

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation:

o Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds, or MeOD) in a standard 5 mm NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Data Acquisition:
o Insert the NMR tube into the NMR spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o Acquire the 13C NMR spectrum, often using proton decoupling to simplify the spectrum to
singlets for each unique carbon.

o Data Processing:
o Process the raw data by applying a Fourier transform.

o Phase the spectrum and calibrate the chemical shift scale using the reference standard
(TMS at 0.00 ppm).

o Integrate the peaks in the tH NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry Protocol

e Sample Preparation:

o Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.qg.,
methanol, acetonitrile).
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o Further dilute the sample solution to a final concentration of approximately 1-10 pg/mL.

o Data Acquisition:

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

o Select an appropriate ionization technique, such as Electron lonization (El) or Electrospray
lonization (ESI).

o Acquire the mass spectrum over a desired m/z range (e.g., 50-500).
e Data Analysis:
o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 3-[(Ethylamino)methyl]phenol.

Spectroscopic Characterization

- IR Spectroscopy
Data Analysis
Synthesis & Purification -/
. . . Purification NMR Spectroscopy Data Analysis &
Chemical Synthesis | (e.g., Column Chromatography) (1H & 13C) 7 Structure Confirmation
>/

> Mass Spectrometry
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 3-[(Ethylamino)methyl]phenol. While experimental data is currently scarce,
the predicted values and detailed experimental protocols herein offer a robust framework for
researchers to identify and characterize this compound. The provided workflow and
methodologies are designed to ensure accurate and reproducible spectroscopic analysis,
which is critical for advancing research and development in fields utilizing this versatile
molecule.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-[(Ethylamino)methyl]phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313040#spectroscopic-data-of-3-ethylamino-
methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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